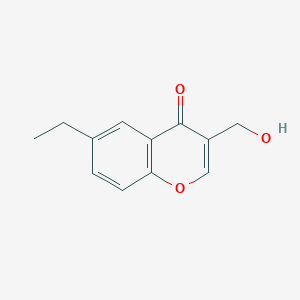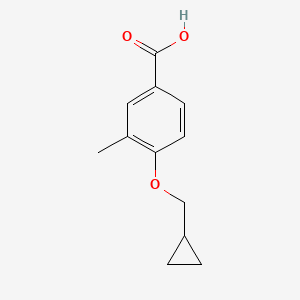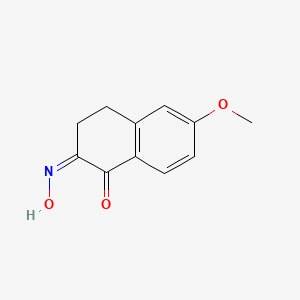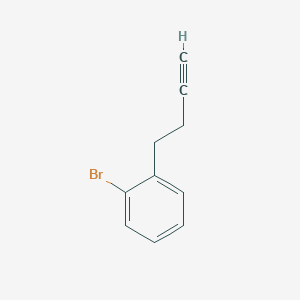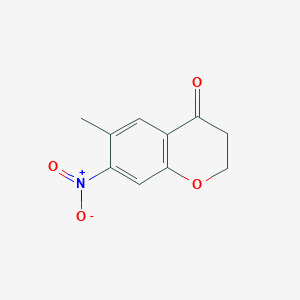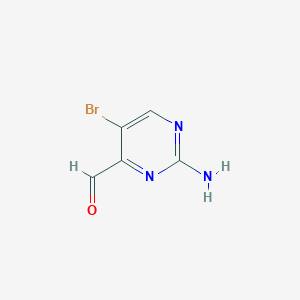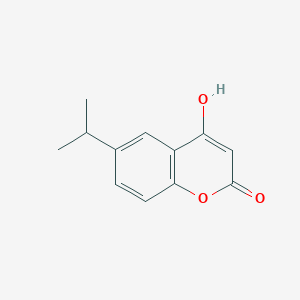![molecular formula C14H11NO B15069072 1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one CAS No. 88091-81-0](/img/structure/B15069072.png)
1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one is a complex organic compound with a unique structure that combines elements of both indene and pyridine.
Vorbereitungsmethoden
The synthesis of 1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of indene derivatives and pyridine derivatives, followed by a series of condensation and cyclization reactions . Industrial production methods often require optimized conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Wirkmechanismus
The mechanism by which 1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction pathways, where the compound modulates the activity of proteins involved in cellular signaling .
Vergleich Mit ähnlichen Verbindungen
1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one can be compared with other similar compounds, such as:
Indeno[2,1-b]pyridin-9-one: This compound shares a similar core structure but lacks the ethanone group, leading to different chemical properties and reactivity.
1-(Pyridin-2-yl)ethanone: This compound has a simpler structure with only a pyridine ring and an ethanone group, making it less complex than this compound.
The uniqueness of this compound lies in its combined indene and pyridine structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88091-81-0 |
|---|---|
Molekularformel |
C14H11NO |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
1-(1H-indeno[2,1-b]pyridin-9-yl)ethanone |
InChI |
InChI=1S/C14H11NO/c1-9(16)13-11-6-3-2-5-10(11)12-7-4-8-15-14(12)13/h2-8,15H,1H3 |
InChI-Schlüssel |
QBHBXWLLCBXGBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C2C(=CC=CN2)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


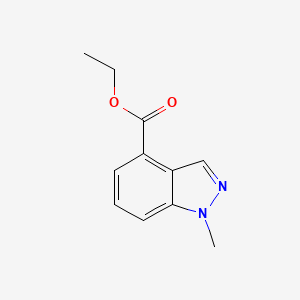
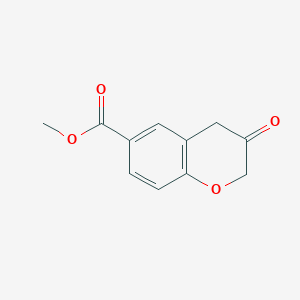
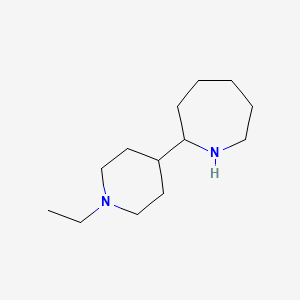


![3-Methyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B15069015.png)
